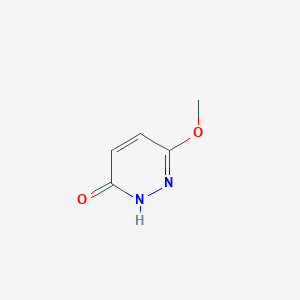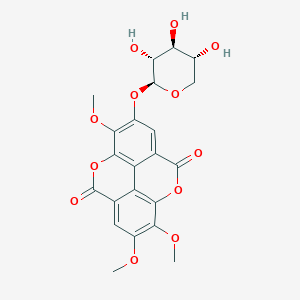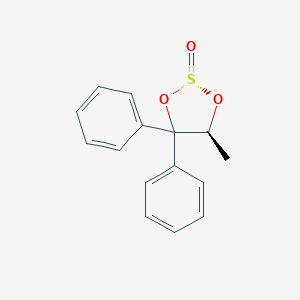
6-Methoxy-3(2H)-pyridazinone
Overview
Description
6-Methoxy-3(2H)-pyridazinone is an important compound in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of a variety of compounds with a wide range of biological activities. It has been used in the synthesis of a number of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Vasorelaxant and Antiplatelet Activities
6-Methoxy-3(2H)-pyridazinone derivatives have been studied for their vasorelaxant and antiplatelet properties. These derivatives, specifically the silyl ethers and N,O-dibenzyl derivatives, show significant potential as vasorelaxant and antiplatelet agents (Costas et al., 2010).
Synthesis of New Derivatives
Research has focused on synthesizing new this compound derivatives with various structural modifications. These synthetic advancements are crucial for exploring the potential therapeutic applications of these compounds (Soliman & El-Sakka, 2011).
Antinociceptive Activity
Studies have been conducted on this compound derivatives for their antinociceptive activity. Several derivatives have been synthesized and found to be more potent than aspirin in pain relief, indicating their potential as analgesic agents (Doğruer et al., 2000).
Solubility and Thermodynamic Behavior
The solubility and thermodynamic behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a related compound, have been investigated. Understanding the solubility characteristics is vital for drug formulation and efficacy (Shakeel et al., 2017).
Anti-Inflammatory Agents
Pyridazinone derivatives, including those related to this compound, have been explored as potential anti-inflammatory agents. These compounds have shown promise in inhibiting phosphodiesterase type 4 (PDE4), a target for anti-inflammatory therapy in respiratory diseases (Allart-Simon et al., 2021).
Analgesic and Anti-inflammatory Properties
New derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies are crucial in developing new therapeutic agents with reduced side effects (Sharma & Bansal, 2016).
Insect Growth Regulating Activity
Pyridazinone derivatives have also been investigated for their potential as insect growth regulators. This application could be significant in agricultural and pest management sectors (Yun, 2008).
Chemical Behavior and Synthesis
Research on the chemical behavior and synthesis pathways of this compound derivatives provides insights into their potential applications and modifications for various uses, including in medicinal chemistry (Li et al., 2009).
Properties
IUPAC Name |
3-methoxy-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-3-2-4(8)6-7-5/h2-3H,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJCDCSWBJDFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168828 | |
| Record name | 3(2H)-Pyridazinone, 2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703-10-2 | |
| Record name | 3(2H)-Pyridazinone, 2,6-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B172705.png)

![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)

![Methyl benzo[b]thiophene-4-carboxylate](/img/structure/B172727.png)






![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)


